molecular formula C8H7N5O2 B1350878 5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-AMINE CAS No. 59301-21-2

5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-AMINE

Cat. No.: B1350878
CAS No.: 59301-21-2
M. Wt: 205.17 g/mol
InChI Key: VNQHSLZBEBYZHO-UHFFFAOYSA-N
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Description

5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-AMINE is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a nitrophenyl group attached to the triazole ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine plays a significant role in biochemical reactions, particularly in enzyme-catalyzed processes. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes such as carbonic anhydrase and glycosidases. The interaction with carbonic anhydrase involves the binding of the nitrophenyl group to the active site of the enzyme, inhibiting its activity. Similarly, the compound can act as a substrate for glycosidases, where the triazole ring is cleaved, leading to the formation of specific reaction products .

Cellular Effects

The effects of 5-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK signaling pathway, leading to altered gene expression and changes in cellular metabolism. Additionally, the compound can induce apoptosis in certain cell types by disrupting mitochondrial function and triggering the release of cytochrome c .

Molecular Mechanism

At the molecular level, 5-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine exerts its effects through several mechanisms. One key mechanism involves the binding of the nitrophenyl group to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of carbonic anhydrase by binding to its active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. Additionally, the compound can activate certain glycosidases by serving as a substrate, leading to the cleavage of the triazole ring and the formation of reaction products .

Temporal Effects in Laboratory Settings

The stability and degradation of 5-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the nitrophenyl group, resulting in reduced efficacy. In in vitro and in vivo studies, the compound has demonstrated consistent effects on cellular function over extended periods, indicating its potential for long-term applications .

Dosage Effects in Animal Models

The effects of 5-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular function and promote cell survival. At higher doses, it can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where the compound exhibits beneficial effects up to a certain concentration, beyond which adverse effects become prominent. These findings highlight the importance of dosage optimization for therapeutic applications .

Metabolic Pathways

5-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. Additionally, it can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle. These interactions can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of 5-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins such as albumin can aid in the distribution of the compound within tissues, influencing its localization and activity .

Subcellular Localization

The subcellular localization of 5-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals. These localizations can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions. For instance, mitochondrial localization can enhance the compound’s ability to induce apoptosis by disrupting mitochondrial function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-AMINE typically involves the reaction of 4-nitrophenylhydrazine with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The reaction conditions often include heating the mixture to reflux and maintaining an acidic environment to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.

    Substitution: Nucleophiles such as alkyl halides, under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-(4-aminophenyl)-1H-1,2,4-triazol-3-amine.

    Substitution: Various substituted triazoles depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the triazole ring.

Scientific Research Applications

5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a nitrophenyl group and a triazole ring, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c9-8-10-7(11-12-8)5-1-3-6(4-2-5)13(14)15/h1-4H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQHSLZBEBYZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NN2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397445
Record name 5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59301-21-2
Record name 5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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